molecular formula C18H17N3O4S B2399496 N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-36-9

N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2399496
CAS No.: 1021256-36-9
M. Wt: 371.41
InChI Key: RYLAZHROSDQXRP-UHFFFAOYSA-N
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Description

N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
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Biological Activity

N-(4-(3-((3-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and related research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a furan ring, and a methoxyphenyl group. Its molecular formula is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S, with a molecular weight of 371.4 g/mol. The presence of these functional groups contributes to its biological activity.

Property Value
Molecular FormulaC₁₈H₁₇N₃O₄S
Molecular Weight371.4 g/mol
CAS Number1021256-36-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole and furan rings are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. Additionally, the methoxyphenyl group may enhance the compound's binding affinity and specificity.

Cytotoxicity and Apoptosis Induction

Recent studies have evaluated the cytotoxic effects of furan-based derivatives similar to this compound. For instance, research on related furan derivatives has shown significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways. Specifically, compounds similar to this compound displayed increased levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis in treated cells .

Inhibitory Activities

Inhibitory studies have revealed that compounds containing similar structural motifs can inhibit various biological processes:

  • Tubulin Polymerization : Some furan derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This suggests potential applications in cancer therapy by disrupting mitotic processes .
  • Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit the proliferation of vascular smooth muscle cells (SMCs), which could be beneficial in treating vascular diseases .

Case Studies

  • Cytotoxicity on MCF-7 Cells : A study assessing the effects of furan derivatives on MCF-7 breast cancer cells indicated that these compounds induced significant cytotoxicity via apoptosis. The study reported alterations in cell cycle phases and increased markers for apoptosis .
  • Vascular Smooth Muscle Cell Study : Another investigation focused on vascular smooth muscle cells treated with related compounds showed reduced neointima formation in an animal model following balloon injury, suggesting therapeutic potential for cardiovascular applications .

Properties

IUPAC Name

N-[4-[3-(3-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-24-14-5-2-4-12(10-14)19-16(22)8-7-13-11-26-18(20-13)21-17(23)15-6-3-9-25-15/h2-6,9-11H,7-8H2,1H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLAZHROSDQXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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